Norisoguaiacin

Description

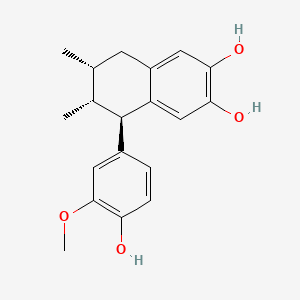

Structure

3D Structure

Properties

CAS No. |

50376-42-6 |

|---|---|

Molecular Formula |

C19H22O4 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(5R,6R,7R)-5-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol |

InChI |

InChI=1S/C19H22O4/c1-10-6-13-7-16(21)17(22)9-14(13)19(11(10)2)12-4-5-15(20)18(8-12)23-3/h4-5,7-11,19-22H,6H2,1-3H3/t10-,11-,19-/m1/s1 |

InChI Key |

OOLXLJYOMPTXOB-XCJKDKRRSA-N |

SMILES |

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)O |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C=C2[C@H]([C@@H]1C)C3=CC(=C(C=C3)O)OC)O)O |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)O |

Other CAS No. |

50376-42-6 |

Synonyms |

norisoguaiacin |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Transformations of Norisoguaiacin

Elucidation of Norisoguaiacin's Biosynthetic Origin and Precursors

The precise biosynthetic pathway of this compound has not been fully elucidated in dedicated studies. However, based on its chemical structure as a lignan (B3055560), its biosynthetic origin can be inferred from the well-established phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant secondary metabolites.

Lignans (B1203133) are synthesized from two phenylpropanoid units. The primary precursor for this pathway is the aromatic amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted into various monolignols, which are the fundamental building blocks of lignans and lignin. The key steps in the general phenylpropanoid pathway leading to monolignols such as p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol are outlined below.

The biosynthesis commences with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. This is followed by a hydroxylation step catalyzed by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid. Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding thioester, p-coumaroyl-CoA.

From this central intermediate, the pathway can diverge to form different monolignols. For the biosynthesis of guaiacyl lignans, such as this compound, the pathway proceeds through the formation of feruloyl-CoA. This involves the hydroxylation of p-coumaroyl-CoA by p-coumaroyl shikimate 3'-hydroxylase (C3'H) and subsequent methylation by caffeoyl-CoA O-methyltransferase (CCoAOMT) . The resulting feruloyl-CoA is then reduced twice by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) to yield coniferyl alcohol.

The coupling of two coniferyl alcohol molecules, a process mediated by dirigent proteins and laccases , leads to the formation of the lignan backbone. The specific stereochemistry of the resulting lignan is determined by the dirigent protein. Subsequent enzymatic modifications, such as demethylation or other functional group alterations, would then lead to the final structure of this compound.

Table 1: Key Enzymes in the General Phenylpropanoid Pathway

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Deamination of L-phenylalanine to cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylation of cinnamic acid to p-coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | Activation of p-coumaric acid to p-coumaroyl-CoA |

| p-Coumaroyl shikimate 3'-hydroxylase | C3'H | Hydroxylation of p-coumaroyl-CoA |

| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Methylation of the hydroxylated intermediate to form feruloyl-CoA |

| Cinnamoyl-CoA reductase | CCR | Reduction of feruloyl-CoA to coniferaldehyde (B117026) |

| Cinnamyl alcohol dehydrogenase | CAD | Reduction of coniferaldehyde to coniferyl alcohol |

| Dirigent proteins | - | Stereoselective coupling of monolignols |

| Laccases | - | Oxidative coupling of monolignols |

Enzymatic Mechanisms and Regulatory Networks Governing this compound Biosynthesis

While specific enzymatic mechanisms and regulatory networks for this compound biosynthesis have not been reported, the regulation of the general phenylpropanoid pathway is well-documented and likely governs the production of this compound precursors. The biosynthesis of monolignols is a highly regulated process, controlled at both the transcriptional and post-transcriptional levels.

The expression of the genes encoding the biosynthetic enzymes is often coordinated and induced by various developmental and environmental cues, such as light, wounding, and pathogen attack. Transcription factors from several families, including MYB, bHLH, and WRKY, are known to play crucial roles in regulating the expression of phenylpropanoid pathway genes. These transcription factors can act as master switches, activating the entire pathway in response to specific signals.

Post-transcriptional and post-translational modifications of the biosynthetic enzymes also contribute to the regulation of the pathway. Phosphorylation, for instance, can modulate the activity of enzymes like PAL, providing a rapid mechanism to control metabolic flux. Feedback inhibition, where the end-products of the pathway inhibit the activity of early enzymes, is another common regulatory mechanism that prevents the over-accumulation of monolignols.

The spatial organization of the biosynthetic enzymes within the cell also plays a role in regulating the pathway. It has been proposed that the enzymes of the phenylpropanoid pathway form multi-enzyme complexes, or "metabolons," which can be associated with the endoplasmic reticulum. This channeling of intermediates from one enzyme to the next can increase the efficiency of the pathway and prevent the diffusion of potentially toxic intermediates.

Microbial and Plant Biotransformation Studies of this compound

Specific studies on the microbial and plant biotransformation of this compound are not extensively documented in the scientific literature. However, the general principles of biotransformation by microorganisms and plants can be applied to predict potential metabolic routes for this compound.

Microbial biotransformation is a versatile tool for modifying the structure of natural products, often leading to the production of novel derivatives with altered biological activities. Microorganisms, including bacteria and fungi, possess a wide range of enzymes, such as oxidoreductases, hydrolases, and transferases, that can catalyze various reactions, including hydroxylation, demethylation, glycosylation, and deglycosylation. It is plausible that microorganisms could transform this compound through such reactions, yielding metabolites with different polarity and bioactivity profiles.

Similarly, plants themselves can further metabolize lignans. These biotransformations can include glycosylation, acylation, and polymerization. Glycosylation, for instance, is a common modification that can increase the water solubility of secondary metabolites, facilitating their storage in the vacuole. The structural design of this compound has been reported from Artemisia cina, indicating its natural occurrence in this plant species. However, specific studies detailing its biotransformation within Artemisia cina or other plant systems are currently lacking.

Metabolic Fate of this compound in Preclinical In Vivo Models

There is a notable absence of published preclinical in vivo studies specifically investigating the metabolic fate of this compound. The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for understanding its potential therapeutic efficacy and safety.

In general, the metabolic fate of lignans in mammals is complex and involves extensive modification by both the gut microbiota and host enzymes. Upon oral ingestion, lignans can be metabolized by intestinal bacteria, leading to the formation of enterolignans, such as enterodiol (B191174) and enterolactone. These enterolignans can then be absorbed and undergo further phase I and phase II metabolism in the liver.

Phase I metabolism typically involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by cytochrome P450 enzymes. Phase II metabolism involves conjugation reactions, such as glucuronidation and sulfation, which increase the water solubility of the metabolites and facilitate their excretion in urine and bile. A study on the related compound norisoboldine, an isoquinoline (B145761) alkaloid, demonstrated that glucuronidation and sulfation were the major metabolic pathways in rats. While this compound is structurally distinct from norisoboldine, it is conceivable that it would also undergo similar phase II conjugation reactions.

Without specific preclinical data for this compound, any discussion on its metabolic fate remains speculative and based on the general metabolism of other lignans. Further research, including in vitro metabolism studies using liver microsomes and in vivo studies in animal models, is necessary to elucidate the specific metabolic pathways of this compound.

Synthetic Methodologies and Analogue Development for Norisoguaiacin Research

Total Synthesis Approaches for Norisoguaiacin and its Stereoisomers

While specific total syntheses of this compound are not extensively detailed in the provided research, the general strategies for constructing lignan (B3055560) skeletons and controlling stereochemistry are well-established and applicable. The total synthesis of this compound and its stereoisomers would likely involve key bond-forming reactions to assemble the core structure and methods for asymmetric synthesis to control the stereocenters.

A convergent synthetic strategy could be envisioned, where key fragments are synthesized separately and then coupled. For instance, a common approach to lignans (B1203133) involves the oxidative dimerization of monolignol precursors. Another strategy could be a linear synthesis involving the sequential construction of the carbon skeleton and introduction of functional groups.

The stereoselective synthesis of all possible stereoisomers is critical for understanding the biological importance of the compound's three-dimensional structure. Methodologies such as chemoenzymatic synthesis can be employed to achieve high enantiomeric purity. mdpi.com For example, in the synthesis of other chiral molecules, stereodivergent approaches have been used to generate all possible stereoisomers from a common intermediate. researchgate.net Such a strategy for this compound would allow for a thorough investigation of how each stereoisomer interacts with biological targets.

Key considerations in the total synthesis of this compound would include:

Stereocontrol: The development of diastereoselective and enantioselective reactions to control the relative and absolute configuration of the stereocenters.

Protecting Group Strategy: The judicious use of protecting groups for the hydroxyl moieties to ensure regioselectivity during the synthesis.

Efficiency and Scalability: The development of a concise and scalable synthetic route to produce sufficient quantities of this compound and its stereoisomers for biological evaluation.

Semi-Synthetic Modifications and Derivatives of this compound for Structure-Activity Relationship Studies

Semi-synthesis, starting from a readily available natural product, is a powerful tool for generating a variety of derivatives for structure-activity relationship (SAR) studies. For this compound, this would involve the chemical modification of its functional groups to probe which parts of the molecule are essential for its biological activity.

A closely related lignan, nordihydroguaiaretic acid (NDGA), has been the subject of such SAR studies. Researchers have synthesized and investigated NDGA derivatives to understand their inhibitory effects on enzymes like lipoxygenase. nih.gov These studies have shown that modifying the phenyl rings with electron-withdrawing substituents can affect the compound's inhibitory potential. nih.gov Similarly, hydrophobic derivatives of NDGA have been found to activate certain lipoxygenase enzymes, suggesting the presence of a hydrophobic allosteric site. nih.gov

Applying a similar approach to this compound, a variety of derivatives could be synthesized and evaluated. Key modifications could include:

Substitution on the Aromatic Rings: Introduction of various substituents (e.g., halogens, alkyl groups, nitro groups) on the aromatic rings to probe electronic and steric effects.

The biological activities of these semi-synthetic derivatives would then be compared to that of the parent this compound to build a comprehensive SAR profile. This information is invaluable for the design of more potent and selective analogues.

Table 1: Potential Semi-Synthetic Modifications of this compound for SAR Studies

| Modification Site | Type of Modification | Rationale for Modification |

| Phenolic Hydroxyl Groups | Esterification, Etherification, Alkylation | To investigate the importance of hydrogen bond donating/accepting ability and polarity. |

| Aromatic Rings | Halogenation, Nitration, Friedel-Crafts Alkylation/Acylation | To probe the influence of electronic effects (electron-withdrawing vs. electron-donating groups) and steric bulk on activity. |

| Methyl Groups | Demethylation, Replacement with other alkyl groups | To assess the role of these specific lipophilic interactions. |

| Core Tetralin Scaffold | Ring contraction/expansion, Introduction of unsaturation | To evaluate the importance of the core structure's conformation and rigidity. |

Development of Novel Synthetic Routes to this compound Analogues

The development of novel synthetic routes is crucial for accessing a wider range of this compound analogues that may not be accessible through semi-synthesis. These routes can provide greater flexibility in molecular design and allow for the exploration of entirely new chemical space around the this compound scaffold.

Modern synthetic methodologies can be employed to construct diverse libraries of this compound analogues. iiserpune.ac.in For example, transition-metal catalysis, photocatalysis, and computational chemistry can be leveraged to accelerate the synthesis of biologically active compounds. These innovative approaches can enable the construction of complex molecular architectures with high efficiency and selectivity.

Key strategies for the development of novel synthetic routes could include:

Diversity-Oriented Synthesis (DOS): This approach aims to generate a collection of structurally diverse molecules from a common starting material or intermediate. This would be particularly useful for exploring a wide range of structural modifications to the this compound scaffold.

Fragment-Based Synthesis: This strategy involves the synthesis of molecular fragments that can be combined in various ways to create a library of analogues. This modular approach can facilitate the rapid generation of new compounds.

Late-Stage Functionalization: This technique focuses on introducing chemical modifications at a late stage in the synthetic sequence. This can be a highly efficient way to generate a diverse set of analogues from a common advanced intermediate.

By developing novel and flexible synthetic routes, researchers can systematically explore the chemical space around this compound and identify analogues with improved therapeutic properties.

Combinatorial Chemistry Approaches for this compound Scaffold Exploration

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse libraries of compounds. nih.gov This high-throughput approach can be instrumental in exploring the chemical space around the this compound scaffold to identify new lead compounds.

In a combinatorial approach, a core scaffold, such as the this compound backbone, is systematically decorated with a variety of chemical building blocks. This can be achieved through solid-phase or solution-phase synthesis techniques. The resulting library of compounds can then be screened for biological activity to identify promising candidates.

While specific applications of combinatorial chemistry to the this compound scaffold are not detailed in the provided search results, the general principles are highly relevant. A hypothetical combinatorial library based on the this compound scaffold could be designed by varying the substituents on the aromatic rings and modifying the hydroxyl groups.

Table 2: Hypothetical Combinatorial Library Design for this compound Analogues

| Scaffold Position | Building Block Diversity | Potential Functional Groups |

| R1 (Aromatic Ring Substituent) | Various Aryl Halides, Boronic Acids | Halogens, Alkyl, Alkoxy, Nitro, Cyano |

| R2 (Phenolic Hydroxyl) | Acylating Agents, Alkylating Agents | Esters, Ethers, Carbonates |

| R3 (Phenolic Hydroxyl) | Acylating Agents, Alkylating Agents | Esters, Ethers, Carbonates |

The successful application of combinatorial chemistry to the this compound scaffold would depend on the development of a robust and efficient synthetic route that is amenable to high-throughput synthesis. The subsequent screening of the generated library would be crucial for identifying novel analogues with enhanced biological activity.

Mechanistic Investigations of Norisoguaiacin S Biological Activities: Molecular and Cellular Levels

Investigation of Norisoguaiacin's Interaction with Specific Molecular Targets.

The interaction of this compound with specific biological molecules is crucial to understanding its potential therapeutic effects. This involves studying its ability to inhibit enzymes, bind to cellular receptors, and interact with nucleic acids.

Detailed enzymatic inhibition studies specifically on this compound are not extensively available in the current scientific literature. However, the activity of related compounds and general classes of phytochemicals provides a basis for potential areas of investigation.

NADH Oxidase and Succinoxidase: These enzymes are critical components of the mitochondrial respiratory chain. While natural flavonoids have been shown to inhibit NADH oxidase and, to a lesser extent, succinoxidase, specific studies detailing the effects of this compound on these enzymes have not been identified. nih.govnih.gov Natural compounds like apocynin have been identified as NADPH oxidase inhibitors, which are enzymes dedicated to generating reactive oxygen species (ROS). nih.gov

Formyltetrahydrofolate Synthetase: This enzyme is involved in folate metabolism, a key pathway for nucleotide synthesis. nih.govnih.gov While various inhibitors of this enzyme have been developed and studied, including folate analogs, there is no specific research available on the interaction of this compound with formyltetrahydrofolate synthetase. nih.govresearchgate.net

Carboxylesterase: Human carboxylesterases (hCES) are important for metabolizing a wide range of drugs and endogenous compounds. nih.gov Certain natural products, such as some ginsenosides, have demonstrated potent, competitive, or mixed-type inhibition of hCES isoenzymes. nih.gov However, studies focusing on this compound as a carboxylesterase inhibitor are currently lacking. The field of carboxylesterase inhibitors is still developing, with few highly specific inhibitors identified. nih.gov

Acetylcholinesterase: This enzyme is a key target in the treatment of neurological conditions. While many natural and synthetic compounds have been developed as acetylcholinesterase inhibitors, there is no available research to confirm or deny the inhibitory activity of this compound against this enzyme.

The binding of a ligand to a protein is a fundamental process that initiates a biological response. nih.gov The profiling of these interactions helps in understanding a compound's mechanism of action and potential off-target effects. nih.gov Such studies can involve computational methods, like network pharmacology, and experimental assays to determine binding affinity and conformational changes in the receptor. nih.govnih.gov Currently, there are no published studies that provide a specific receptor binding or ligand-protein interaction profile for this compound.

The ability of small molecules to interact with nucleic acids can lead to significant biological outcomes, including the modulation of gene expression. nih.gov

DNA Gyrase B: DNA gyrase is a bacterial topoisomerase essential for DNA replication and is a well-established antibacterial target. nih.gov The B subunit (GyrB) contains the ATPase activity site, and its inhibition prevents the enzyme from introducing negative supercoils into DNA. nih.govmdpi.com Various natural compounds, including cyclic peptides and aminocoumarins, are known to inhibit GyrB. nih.gov However, there is no research to indicate whether this compound interacts with or inhibits DNA gyrase B.

DNA Structure: Small molecules can stabilize or destabilize non-canonical DNA structures, such as G-quadruplexes and i-motifs, which are often found in gene promoter regions and can influence transcription. nih.govnih.gov This represents a potential mechanism for modulating gene expression. nih.gov To date, no studies have been conducted to determine if this compound can bind to or modulate such DNA structures.

Cellular Signaling Pathway Modulation by this compound.

This compound's biological effects are likely mediated through the modulation of complex intracellular signaling networks, particularly those related to redox balance and inflammation.

Redox signaling involves the careful balance of reactive oxygen species (ROS) and antioxidant defense systems. Key antioxidant enzymes include glutathione (B108866) peroxidase (GPx), catalase (CAT), and superoxide (B77818) dismutase (SOD). researchgate.net While direct data on this compound is scarce, studies on its parent compound, nordihydroguaiaretic acid (NDGA), provide valuable insights. In a study investigating renal ischemia-reperfusion injury, pretreatment with NDGA was found to decrease the activity of renal antioxidant enzymes, including glutathione peroxidase and catalase. researchgate.net This suggests that NDGA, and potentially its derivatives like this compound, may modulate the cellular antioxidant response, which could be a protective mechanism against oxidative stress. researchgate.net

Table 1: Effect of Nordihydroguaiaretic Acid (NDGA) on Renal Antioxidant Enzyme Activity

| Enzyme | Effect of NDGA Pretreatment | Context | Reference |

|---|---|---|---|

| Glutathione Peroxidase (GPx) | Decreased Activity | Renal Ischemia-Reperfusion Model | researchgate.net |

| Catalase | Decreased Activity | Renal Ischemia-Reperfusion Model | researchgate.net |

This table summarizes findings on Nordihydroguaiaretic acid (NDGA), the parent compound of this compound. Direct research on this compound's effects on these enzymes is needed for confirmation.

Chronic inflammation is linked to numerous diseases, and key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, are central to this process. nih.govyoutube.com The NF-κB pathway controls the transcription of many pro-inflammatory genes, including cytokines and chemokines. youtube.commdpi.com Many natural products have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. nih.govnih.gov For instance, they can prevent the activation and nuclear translocation of NF-κB subunits like p65. nih.govmdpi.com

Although it is plausible that this compound could modulate inflammatory pathways given the known activities of other lignans (B1203133) and phytochemicals, there are currently no specific in vitro studies published that demonstrate or quantify the effect of this compound on inflammatory signaling cascades like NF-κB.

Apoptosis and Cell Cycle Regulation by this compound in Cell Lines.

There is currently no specific data in the scientific literature detailing the effects of this compound on apoptotic pathways or cell cycle regulation in any tested cell lines. Research on other natural compounds demonstrates that such molecules can induce apoptosis through various mechanisms, including the activation of caspases—a family of proteases essential for programmed cell death—and the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.govfrontiersin.orgnih.govplos.orgmdpi.com The balance between these proteins is critical for determining a cell's fate. nih.govmdpi.com

Furthermore, the cell cycle is a tightly regulated process controlled by cyclins and cyclin-dependent kinases (CDKs). nih.govyoutube.comnih.govkhanacademy.org Anticancer agents often exert their effects by causing cell cycle arrest at specific checkpoints, such as G1/S or G2/M, thereby preventing cancer cell proliferation. nih.govnih.govmdpi.com However, no studies were found that specifically investigate whether this compound induces such effects or modulates the expression or activity of key regulatory proteins like Cyclin D1, Cyclin B1, CDK4, or CDK1.

Cellular Membrane Interactions and Intracellular Localization of this compound.

The interaction of a compound with the cellular membrane is a critical first step for its biological activity, influencing its uptake and subsequent access to intracellular targets. nih.govnih.gov The physicochemical properties of a molecule determine how it crosses the phospholipid bilayer, whether through passive diffusion or by interacting with membrane proteins. nih.govnih.gov Once inside, a compound's therapeutic effect is often dependent on its accumulation in specific subcellular compartments, such as the nucleus or mitochondria. nih.govnih.gov

Despite the importance of these processes, there is no available research on the cellular membrane interactions or the intracellular localization of this compound. Studies have not been published that visualize its distribution within cells or characterize its mechanism of cellular entry.

Omics-Based Approaches in Elucidating this compound's Mechanisms of Action (Transcriptomics, Proteomics, Metabolomics).

Modern "omics" technologies, including transcriptomics (the study of the complete set of RNA transcripts), proteomics (the study of all proteins), and metabolomics (the study of all small-molecule metabolites), are powerful tools for obtaining a comprehensive, system-wide view of a compound's mechanism of action. nih.govnih.govnih.govmdpi.com These approaches can reveal global changes in gene expression, protein levels, and metabolic pathways that are affected by treatment with a bioactive molecule. mdpi.comnih.gov

A search of scientific databases yielded no studies that have applied transcriptomic, proteomic, or metabolomic analyses to cells or tissues treated with this compound. Consequently, the broader molecular pathways and networks that may be modulated by this compound remain uncharacterized.

Due to the absence of specific research findings for this compound in these areas, no data tables can be generated.

Structure Activity Relationship Sar Studies of Norisoguaiacin and Its Analogues

Identification of Key Pharmacophores within the Norisoguaiacin Structure

A pharmacophore is defined as the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, charged centers) that are necessary for a molecule to exert a specific biological effect or interact with a biological target nih.gov. Identifying these key pharmacophores is a critical step in SAR studies, as it highlights the molecular characteristics essential for activity oncodesign-services.comnih.gov. This can be achieved through various computational approaches, such as pharmacophore modeling, which can be particularly useful when the structure of the target receptor is unknown nih.gov. When receptor structures are available, pharmacophore identification can complement techniques like molecular docking nih.gov. Computational tools and algorithms are employed to analyze sets of active compounds and identify common spatial and chemical features nih.govresearchgate.netnih.gov. While these methods are widely applied in drug design, specific pharmacophore identification studies for this compound are not detailed in the provided literature.

Impact of Substituent Modifications on this compound's Biological Activities

Although specific research detailing the impact of various substituent modifications on this compound's biological activities is not available in the provided search results, the general principles are well-established. To illustrate how such investigations are typically structured, consider a hypothetical study on a phenolic compound:

| Hypothetical Substituent | Position on Aromatic Ring | Impact on Hypothetical Biological Activity (e.g., Potency) | Rationale (General Principle) |

| -OH (Hydroxyl) | Ortho | Moderate Increase | Electron-donating, capable of hydrogen bonding. |

| -OCH₃ (Methoxy) | Meta | Slight Increase | Electron-donating, can influence lipophilicity and electronic effects. |

| -Cl (Chloro) | Para | No significant change | Electron-withdrawing, but effect can be position-dependent. |

| -CF₃ (Trifluoromethyl) | Para | Significant Decrease | Strongly electron-withdrawing, can alter electronic distribution. |

Computational Modeling and Molecular Docking in this compound SAR Elucidation

Computational modeling, particularly molecular docking, plays a vital role in SAR elucidation by predicting how molecules interact with biological targets oncodesign-services.commdpi.comsarpublication.com. Molecular docking simulates the binding of a ligand to a receptor (e.g., a protein or enzyme), estimating the binding affinity and identifying the key interactions at the atomic level mdpi.comsarpublication.comipb.ac.id. This information is crucial for understanding the molecular basis of activity and for guiding the design of new compounds oncodesign-services.comsarpublication.com. By analyzing the docking poses, researchers can identify specific regions or functional groups on the ligand that are critical for binding, thereby contributing to pharmacophore identification mdpi.comipb.ac.id. Molecular dynamics simulations are often used in conjunction with docking to assess the stability and dynamic behavior of ligand-receptor complexes mdpi.comipb.ac.id. While these computational techniques are widely applied in drug discovery for various targets, including viral proteins and cellular receptors mdpi.comipb.ac.idniscpr.res.innih.govnih.gov, specific computational modeling or molecular docking studies focused on elucidating the SAR of this compound are not detailed in the provided literature.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are sophisticated mathematical tools that establish a correlation between the chemical structure of a series of compounds and their biological activity oncodesign-services.comprotoqsar.com. These models are built by converting molecular structures into numerical descriptors (e.g., physicochemical, topological, electronic properties) and then applying statistical or machine learning techniques to build predictive algorithms oncodesign-services.comresearchgate.netprotoqsar.comresearchgate.net. QSAR models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts and optimizing lead molecules oncodesign-services.comprotoqsar.comnih.govnih.gov. The development of robust QSAR models requires careful selection of descriptors and rigorous validation using both internal (training set) and external (test set) data to ensure predictive accuracy researchgate.netresearchgate.netmdpi.com.

Typical statistical metrics used to evaluate QSAR models include the coefficient of determination (R²) for the training set, cross-validated R² (Q²), and predicted R² (R²_pred) for the test set researchgate.netresearchgate.netmdpi.com. For example, QSAR models for predicting photosensitizer activity have achieved R² values around 0.87 and Q² values around 0.71 mdpi.com, while models for antifungal agents have reported Q² values of 0.560 and R² values of 0.881 researchgate.net.

Although QSAR is a powerful methodology for drug design and optimization oncodesign-services.comcollaborativedrug.comprotoqsar.comnih.gov, specific QSAR models developed for this compound derivatives are not detailed in the provided literature. However, the statistical performance of typical QSAR models can be exemplified as follows:

| Model Type | R² (Training Set) | Q² (Cross-Validation) | R²_pred (Test Set) |

| Example 1 | 0.85 | 0.70 | 0.65 |

| Example 2 | 0.91 | 0.78 | 0.72 |

Compound List:

this compound

Advanced Analytical and Bioanalytical Methodologies for Norisoguaiacin Research

Chromatographic Techniques (HPLC, GC-MS, LC-MS/MS) for Norisoguaiacin Quantification in Biological Matrices (Research Samples)

The accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques widely employed for the analysis of lignans (B1203133) in biological samples.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as ultraviolet (UV) or fluorescence, is a robust method for the separation and quantification of lignans. For the analysis of lignans in biological fluids, reversed-phase HPLC is commonly utilized, offering excellent resolution and sensitivity. A validation study for the quantification of 14 different lignans demonstrated the utility of a reverse-phase HPLC-UV method, which could be adapted for this compound analysis. mdpi.com The development of such a method for this compound would involve optimizing the mobile phase composition, gradient elution, and column chemistry to achieve adequate separation from endogenous matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity for the analysis of volatile or semi-volatile compounds. For non-volatile lignans like this compound, a derivatization step, such as silylation, is typically required to increase their volatility and thermal stability. nih.govmdpi.comresearchgate.net A validated GC-MS method has been successfully used for the determination of the mammalian lignans enterodiol (B191174) and enterolactone in serum and colon samples, demonstrating the feasibility of this technique for lignan (B3055560) bioanalysis. nih.gov The application of GC-MS to this compound would involve the development of a robust derivatization protocol and optimization of the chromatographic and mass spectrometric conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its exceptional sensitivity, selectivity, and speed. nih.gov A targeted LC-MS/MS method has been validated for the simultaneous quantification of eight plant lignans and two enterolignans in human and pig plasma and urine, with a rapid run time of 4.8 minutes per sample. nih.gov This methodology, which utilizes multiple reaction monitoring (MRM), can be readily adapted for this compound, offering the high throughput required for large-scale pharmacokinetic studies. nih.govtandfonline.comnih.govsemanticscholar.org

Below is an interactive data table summarizing the key aspects of these chromatographic techniques for the analysis of lignans, which would be applicable to this compound research.

| Technique | Sample Preparation | Key Advantages | Typical Application for this compound Research |

| HPLC-UV/Fluorescence | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) | Robust, widely available, good for quantification of abundant lignans | Analysis of this compound in plant extracts and in vitro samples |

| GC-MS | LLE followed by derivatization (e.g., silylation) | High chromatographic resolution, excellent for structural confirmation | Quantification of this compound and its metabolites in preclinical studies |

| LC-MS/MS | Protein precipitation, SPE, or LLE | High sensitivity and selectivity, high throughput, minimal sample preparation | Definitive quantification of this compound in human and animal biological fluids |

Spectroscopic Methods (NMR, IR, UV-Vis) for this compound Structural Characterization in Research Samples

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of natural products like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the complete chemical structure of organic molecules in solution. For the structural characterization of this compound isolated from Artemisia cina, a suite of NMR experiments was employed. nih.gov These included one-dimensional (1D) experiments such as ¹H and ¹³C NMR, as well as two-dimensional (2D) experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). nih.gov These advanced NMR techniques allow for the complete assignment of all proton and carbon signals and establish the connectivity of atoms within the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings in this compound. Lignans typically exhibit strong UV absorbance in the range of 230–280 nm due to the presence of phenylpropane units. mdpi.comncsu.edunih.govresearchgate.net The UV-Vis spectrum of this compound would be expected to show characteristic absorption maxima in this region, which can be useful for its detection and quantification in HPLC analysis.

The following interactive data table summarizes the application of these spectroscopic methods for the structural characterization of this compound.

| Spectroscopic Method | Information Obtained | Application in this compound Research |

| NMR (¹H, ¹³C, COSY, HSQC, HMBC) | Detailed carbon-hydrogen framework, connectivity of atoms, stereochemistry | Unambiguous structural elucidation and confirmation of isolated this compound |

| IR Spectroscopy | Presence of functional groups (e.g., -OH, C=C aromatic, C-O) | Confirmation of functional groups and comparison with related lignan structures |

| UV-Vis Spectroscopy | Information about the conjugated system (aromatic rings) | Detection of this compound in chromatographic analysis and preliminary identification |

Mass Spectrometry Imaging for Spatial Distribution Analysis of this compound in Tissues (Research Focus)

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labeling. researchgate.netnih.govnih.gov This technology has the potential to provide unprecedented insights into the localization of this compound within specific tissues and even cellular regions, which is crucial for understanding its mechanism of action and potential sites of toxicity.

While specific MSI studies on this compound have not yet been reported, the methodology has been successfully applied to study the distribution of other secondary metabolites in plant tissues. researchgate.netfrontiersin.org Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI could be employed to map the distribution of this compound in plant tissues where it is naturally found or in animal tissues following administration. Such studies would provide valuable information on its accumulation in target organs and its potential correlation with biological effects.

Development of Biosensors and High-Throughput Screening Assays for this compound Research

The discovery of new biological activities and the efficient screening of this compound analogs would be greatly facilitated by the development of dedicated biosensors and high-throughput screening (HTS) assays.

Biosensors are analytical devices that combine a biological recognition element with a transducer to provide a measurable signal in the presence of a target analyte. For a phenolic compound like this compound, biosensors based on enzymes such as laccase or tyrosinase could be developed. mdpi.comacs.orgresearchgate.net These enzymes catalyze the oxidation of phenolic compounds, and the resulting electrochemical or optical signal can be correlated with the concentration of the analyte. nih.govmdpi.comacs.orgrsc.org Such biosensors could offer rapid and sensitive detection of this compound in various samples.

High-Throughput Screening (HTS) assays are essential for the rapid evaluation of large libraries of compounds for a specific biological activity. hilarispublisher.comnih.govnih.govresearchgate.net The development of HTS assays relevant to the known or hypothesized biological activities of this compound, such as its antioxidant or anti-inflammatory properties, would enable the screening of natural product libraries to identify other compounds with similar or enhanced activity. hilarispublisher.com Furthermore, HTS could be used to screen for inhibitors or modulators of specific molecular targets of this compound, once they are identified.

Interactions of Norisoguaiacin with Other Bioactive Compounds and Xenobiotics

Synergistic and Antagonistic Interactions of Norisoguaiacin with Phytochemicals in Research Models

The consumption of whole foods and diverse diets is often associated with enhanced health benefits compared to isolated compounds, a phenomenon largely attributed to the interactive effects of co-existing phytochemicals nih.govsci-hub.se. These interactions can manifest as synergistic (where the combined effect is greater than the sum of individual effects) or antagonistic (where the combined effect is less than the sum of individual effects) sci-hub.senuevo-group.com. Research models have been developed to evaluate these interactions, often employing antioxidant assays like DPPH and FRAP, or cellular models to assess combined bioactivities nih.govsci-hub.semdpi.com.

Mechanisms underlying these interactions can include the protection of bioactive substances from degradation, facilitation of their penetration across cell membranes, increased solubility and bioavailability, and modulation of drug resistance mechanisms nuevo-group.com. For instance, studies on other phytochemicals have shown synergistic effects in antioxidant activity, such as between kaempferol (B1673270) and myricetin (B1677590), while combinations like myricetin and quercetin (B1663063) have demonstrated antagonistic effects in certain assays sci-hub.se. Other research has indicated that certain phytochemical combinations can enhance cellular uptake of individual compounds, while others may reduce it mdpi.com.

However, specific research detailing the synergistic or antagonistic interactions of this compound with other particular phytochemicals in established research models was not found within the provided search snippets. While the general principles of phytochemical interactions are well-documented, direct experimental findings on this compound's role in such combinations are limited in the retrieved information.

Impact of this compound on Efflux Transporters in Cellular Research Models

Efflux transporters, such as P-glycoprotein (P-gp, encoded by the MDR1 gene) and Breast Cancer Resistance Protein (BCRP), are ATP-binding cassette (ABC) transporters crucial for cellular defense mechanisms nih.govimrpress.commedtechbcn.comsigmaaldrich.com. These transporters are located in cell membranes of various tissues, including the intestine, liver, brain, and kidney, and actively pump xenobiotics and endogenous substances out of cells nih.govmedtechbcn.comsigmaaldrich.com. Their activity significantly influences drug absorption, distribution, metabolism, excretion (ADME), and can contribute to multidrug resistance (MDR) nih.govimrpress.commedtechbcn.comsigmaaldrich.com.

Cellular models, particularly Caco-2 cells, are widely used to study the interaction of compounds with efflux transporters nih.govmedtechbcn.comsigmaaldrich.com. These cells mimic the intestinal epithelium and express key transporters, allowing researchers to assess a compound's potential to be a substrate or an inhibitor of these efflux systems nih.govsigmaaldrich.com. Inhibition of efflux transporters can lead to increased intracellular drug concentrations, enhanced absorption, and altered therapeutic outcomes nih.govmedtechbcn.com.

Research has indicated that natural products can act as modulators of efflux pumps, potentially reversing efflux-mediated drug resistance imrpress.com. For example, piperine (B192125) has been shown to enhance ciprofloxacin (B1669076) accumulation in bacteria by affecting efflux imrpress.com. Furthermore, a study involving isoguaiacin, a compound structurally related to this compound, reported its efflux on bacterial cell membranes, inhibiting ATP binding from ABC box-transporters researchgate.net. While this specific finding pertains to bacterial efflux transporters, it suggests a potential interaction mechanism with ABC transporter systems that warrants further investigation in mammalian cellular models for this compound. However, direct evidence detailing this compound's specific impact on human efflux transporters like P-gp or BCRP in cellular research models was not explicitly provided in the retrieved snippets.

Data Tables: Due to the absence of specific quantitative data for this compound's interactions in the provided search snippets for the subsections above, data tables with experimental findings for this compound cannot be generated.

Compound Names Mentioned:

6-mercaptopurine (B1684380) (6-MP)

Aflatoxin B1

Aromatic amines

Aromatic amides

Azidothymidine (AZT)

Cimetidine

Ciprofloxacin

Chlorogenic acid (CA)

Delphinidin (DP)

Digoxin

Erythromycin

Estrone 3-sulfate

Etoposide

Ethidium bromide

Ginger Biophenolics

Isoguaiacin

Kaempferol

Lycopene (LY)

Lutein (LU)

Methotrexate

Myricetin

N-nitrosamines

Norfloxacin

this compound

Piperine

Polycyclic Aromatic Hydrocarbons (PAHs)

Quercetin

Quercetin-3-b-glucoside

Reserpine

Roxithromycin

Tenoposide

3′-demethoxy-6-O-demethylisoguaiacin

Xanthohumol

Q & A

Basic Research Questions

Q. What are the validated chromatographic and spectroscopic methods for isolating and characterizing Norisoguaiacin from natural sources?

- Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by column chromatography (silica gel or Sephadex) for purification. Structural elucidation employs NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS). Purity validation requires HPLC with UV/Vis or diode-array detection, referencing protocols for natural product isolation .

Q. How can researchers design preliminary bioactivity assays to evaluate this compound’s pharmacological potential?

- Methodological Answer: Initial screens include in vitro assays such as cytotoxicity (MTT assay on cancer cell lines), antioxidant activity (DPPH radical scavenging), and enzyme inhibition (e.g., COX-2 for anti-inflammatory properties). Dose-response curves and IC₅₀ calculations are critical. Positive controls (e.g., ascorbic acid for antioxidants) and triplicate experiments ensure reliability .

Q. What criteria should guide the selection of solvent systems for this compound solubility studies?

- Methodological Answer: Use Hansen solubility parameters to predict solvent compatibility. Test polar (DMSO, water), semi-polar (ethanol), and non-polar (hexane) solvents. Solubility is quantified via UV spectrophotometry or gravimetric analysis. Stability under varying pH (1–14) and temperature (4–40°C) should also be assessed .

Q. How should researchers conduct a systematic literature review to identify knowledge gaps in this compound research?

- Methodological Answer: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure searches in databases like PubMed and SciFinder. Use Boolean operators (AND/OR/NOT) with keywords: “this compound,” “lignan,” “bioactivity,” “synthesis.” Screen results for reproducibility issues or conflicting bioactivity claims .

Q. What are the best practices for documenting experimental protocols in this compound studies to ensure reproducibility?

- Methodological Answer: Follow the NIH preclinical checklist for detailed reporting: solvent purity, instrument calibration data, and batch numbers for reagents. Use SI (Supporting Information) sections for raw spectra, chromatograms, and step-by-step synthetic procedures. Cross-reference to existing protocols (e.g., Beilstein Journal guidelines) .

Advanced Research Questions

Q. How can contradictory reports on this compound’s cytotoxicity be resolved methodologically?

- Methodological Answer: Perform comparative assays using identical cell lines (e.g., HepG2 vs. MCF-7) and culture conditions. Validate via orthogonal methods (apoptosis markers, caspase-3 activation). Analyze structural analogs to identify activity cliffs. Apply the “principal contradiction” framework to isolate variables (e.g., impurity profiles vs. true bioactivity) .

Q. What strategies optimize this compound’s bioavailability in in vivo pharmacokinetic studies?

- Methodological Answer: Use nanoformulation (liposomes, PLGA nanoparticles) or prodrug synthesis (e.g., esterification). Assess bioavailability via LC-MS/MS plasma profiling in rodent models. Compare AUC (area under the curve) and Cmax between oral and intravenous administration .

Q. How can computational methods predict this compound’s interaction with off-target proteins?

- Methodological Answer: Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) against protein databases (PDB). Validate predictions with SPR (surface plasmon resonance) binding assays. Use cheminformatics tools (SwissADME) to assess ADMET properties and potential toxicity .

Q. What experimental designs address the low yield of this compound in total synthesis routes?

- Methodological Answer: Optimize catalytic asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones). Apply DoE (Design of Experiments) to variables like temperature, solvent polarity, and catalyst loading. Characterize intermediates via X-ray crystallography to confirm stereochemical fidelity .

Q. How should researchers statistically analyze dose-dependent synergistic effects of this compound in combination therapies?

- Methodological Answer: Use the Chou-Talalay method (CompuSyn software) to calculate combination indices (CI). Validate synergy via isobolograms and Bliss independence models. Replicate experiments across ≥3 biological replicates, and apply ANOVA with post-hoc Tukey tests for significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.